molecular formula C33H36N4O4 B1233623 Canthiumine

Canthiumine

Cat. No.: B1233623
M. Wt: 552.7 g/mol
InChI Key: DTRFQNPOYWLHOU-RIINEJRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canthiumine is a cyclopeptide alkaloid first isolated in 1969 from Canthium euryoides (Rubiaceae family) by Boulvin et al. . Its discovery marked a significant contribution to the study of peptide-derived alkaloids, which are notable for their complex nitrogen-containing structures and diverse biological activities. While the exact molecular formula of this compound remains unspecified in available literature, it is classified as a cyclopeptide due to its cyclic backbone formed by amino acid linkages . The compound is endemic to African medicinal plants, where Canthium species have been traditionally used for their purported antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C33H36N4O4

Molecular Weight

552.7 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-N-[(3R,4S,10S,13Z)-5,11-dioxo-3-phenyl-2-oxa-6,12-diazatricyclo[13.2.2.06,10]nonadeca-1(18),13,15(19),16-tetraen-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C33H36N4O4/c1-36(2)28(22-24-10-5-3-6-11-24)32(39)35-29-30(25-12-7-4-8-13-25)41-26-17-15-23(16-18-26)19-20-34-31(38)27-14-9-21-37(27)33(29)40/h3-8,10-13,15-20,27-30H,9,14,21-22H2,1-2H3,(H,34,38)(H,35,39)/b20-19-/t27-,28-,29-,30+/m0/s1

InChI Key

DTRFQNPOYWLHOU-RIINEJRYSA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2[C@H](OC3=CC=C(C=C3)/C=C\NC(=O)[C@@H]4CCCN4C2=O)C5=CC=CC=C5

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)NC2C(OC3=CC=C(C=C3)C=CNC(=O)C4CCCN4C2=O)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Taxonomic Comparisons

Canthiumine belongs to the cyclopeptide alkaloid subclass, sharing structural motifs with compounds such as ceanothines (e.g., ceanothine A) and anorldianine. The table below summarizes key similarities and differences:

Compound Source Plant Structural Class Reported Activities Key References
This compound Canthium euryoides Cyclopeptide alkaloid Not explicitly reported Boulvin et al. (1969)
Anorldianine Canthium arnoldianum Linear peptide alkaloid Antimicrobial (limited data) Dongo et al. (1989)
Ceanothine A Ceanothus americanus Cyclopeptide alkaloid Hypotensive, sedative effects Buckingham et al.
Key Observations:

Cyclization vs. Linearity: this compound and ceanothine A share a cyclic peptide structure, which is associated with enhanced metabolic stability compared to linear analogs like anorldianine . Cyclization may also influence receptor-binding specificity, though pharmacological data for this compound are lacking .

Taxonomic Distribution: While this compound is restricted to the Rubiaceae family, ceanothines are derived from Ceanothus spp. (Rhamnaceae), highlighting divergent evolutionary pathways for similar alkaloid biosynthesis .

Pharmacological and Functional Contrasts

Limited studies directly compare the bioactivities of this compound with its analogs. However, inferences can be drawn from broader alkaloid research:

  • Ceanothine A: Demonstrates hypotensive effects in animal models, likely via α-adrenergic receptor modulation .
  • Anorldianine: Preliminary reports suggest antimicrobial activity against Gram-positive bacteria, a trait common among peptide alkaloids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Canthiumine
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